molecular formula C20H20ClN3O3S2 B2529784 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone CAS No. 919756-04-0

1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone

Cat. No.: B2529784
CAS No.: 919756-04-0
M. Wt: 449.97
InChI Key: GINOOSVOFYBBFJ-UHFFFAOYSA-N
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Description

The compound 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (CAS: 919756-04-0) is a benzothiazole-piperazine derivative with a molecular formula of C₂₀H₂₀ClN₃O₃S₂ and a molecular weight of 450.0 . Its structure features:

  • A 6-chlorobenzo[d]thiazole moiety linked to a piperazine ring.
  • An ethanone bridge connecting the piperazine to a 4-(methylsulfonyl)phenyl group. The chlorine atom at position 6 of the benzothiazole and the electron-withdrawing methylsulfonyl group on the phenyl ring are critical for its physicochemical and biological properties.

Properties

IUPAC Name

1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylsulfonylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S2/c1-29(26,27)16-5-2-14(3-6-16)12-19(25)23-8-10-24(11-9-23)20-22-17-7-4-15(21)13-18(17)28-20/h2-7,13H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINOOSVOFYBBFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring, a chlorobenzo[d]thiazole moiety, and a methylsulfonyl-substituted phenyl group, suggesting diverse pharmacological applications.

Structural Overview

The compound's structure can be broken down into three significant components:

  • Chlorobenzo[d]thiazole Moiety : Known for its role in various therapeutic agents, this structure may contribute to the compound's interaction with biological targets.
  • Piperazine Ring : Often found in pharmacologically active compounds, it enhances binding affinity to receptors.
  • Methylsulfonyl Phenyl Group : This functional group is associated with anti-inflammatory properties.

Antiinflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. These enzymes are crucial in the inflammatory response, and their inhibition can lead to reduced inflammation and pain relief.

For instance, studies have shown that related benzothiazole derivatives demonstrate potent COX-2 inhibitory activity, which is essential for developing anti-inflammatory drugs .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, including:

Bacterial StrainActivity Observed
Bacillus subtilisPositive
Staphylococcus aureusPositive

These findings indicate its potential as an antibacterial agent, making it suitable for further development in treating infections .

Anticonvulsant Potential

In addition to its anti-inflammatory and antimicrobial effects, the compound's structural analogs have been tested for anticonvulsant activity. Research has shown that certain derivatives possess significant protective effects against seizures, indicating potential applications in epilepsy treatment .

The biological activities of this compound are likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit COX enzymes, thereby reducing the production of pro-inflammatory mediators.
  • Receptor Interaction : The piperazine moiety allows for interaction with various neurotransmitter receptors, potentially influencing neuronal excitability and seizure thresholds.
  • Antimicrobial Mechanisms : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways within bacteria.

Case Studies and Research Findings

A recent study focused on synthesizing and evaluating the biological activity of various thiazole derivatives, including those similar to this compound. The results indicated that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity against cancer cell lines, supporting the notion that structural modifications can significantly impact biological activity .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications. Key areas of interest include:

Antitumor Activity

Research indicates that compounds similar to this one possess significant antitumor properties. For instance, derivatives of benzothiazole have demonstrated cytotoxic effects against various cancer cell lines.

  • Case Study : A study evaluating benzothiazole derivatives showed one compound with an IC50 value of 1.61 µg/mL against A431 cancer cells, indicating strong cytotoxicity. The mechanism involved apoptosis induction and cell cycle arrest, suggesting similar effects for our compound due to structural similarities.

Antibacterial Activity

The antibacterial potential of this compound has also been explored. Studies have shown that benzothiazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

  • Findings : In vitro assays revealed that compounds with similar structures inhibited the growth of Staphylococcus aureus and Bacillus subtilis , indicating that our compound may share these antibacterial properties.

Anti-inflammatory Activity

The ability of this compound to inhibit cyclooxygenase (COX) enzymes positions it as a candidate for anti-inflammatory drug development. The piperazine moiety enhances binding affinity to these enzymes.

  • Mechanism of Action : Interaction with COX enzymes leads to reduced prostaglandin synthesis, which is crucial in mediating inflammatory responses.

Structure-Activity Relationship (SAR)

Studies on related compounds indicate that modifications in structure significantly influence biological activity. For example:

  • Electron-donating groups on the phenyl ring enhance cytotoxicity.
  • Specific substitutions on the benzothiazole ring are essential for maintaining antibacterial efficacy.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorIC50 = 1.61 µg/mL
AntibacterialActive against S. aureus
Anti-inflammatoryCOX inhibition

Case Studies and Research Findings

  • Antitumor Research : A study involving several benzothiazole derivatives demonstrated promising results against various cancer cell lines, indicating potential for further investigation into our compound's effectiveness in oncology.
  • Antibacterial Studies : In vitro tests have shown that similar compounds exhibit significant antibacterial properties, warranting further exploration into their mechanisms and potential clinical applications.
  • Anti-inflammatory Mechanisms : Research has highlighted the importance of the piperazine moiety in enhancing anti-inflammatory effects, providing a pathway for developing new anti-inflammatory drugs based on this compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

Benzothiazole-Piperazine-Ethanone Derivatives
  • Compound 6a (): Structure: 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylthio)ethanone. Key Difference: Replaces the methylsulfonyl phenyl group with a phenylthio moiety. Activity: Exhibits antiproliferative activity (melting point: 215–217°C) . Impact: The thioether group (vs.
  • Compound 5j (): Structure: 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-((benzo[d]thiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)ethanone. Key Difference: Incorporates a triazole-linked benzothiazolethio group instead of methylsulfonyl phenyl. Characterization: ESI-MS m/z 507.10; higher molecular weight (507 vs. 450) due to the triazole extension .
Substituent Modifications on the Benzothiazole Ring
  • Compound in : Structure: 2-((4-Fluorophenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone. Key Difference: Nitro group at position 6 (vs. chlorine) and a 4-fluorophenylthio substituent. Impact: The nitro group is strongly electron-withdrawing, which may enhance electrophilic interactions with biological targets .
  • Compound in : Structure: 1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone. Key Difference: Ethoxy group at position 6 (vs. chlorine) and a 4-methoxyphenylsulfonyl group.

Sulfonyl Group Variations

Position and Substituent Effects
  • Compound 7n (): Structure: 1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone. Key Difference: Sulfonyl group is on the piperazine (vs. phenyl in the target compound) and linked to a tetrazolethio group. Activity: Tested for antifungal properties; ESI-HRMS m/z 520.10640 .
  • Compound in : Structure: 1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone. Key Difference: Chlorophenylsulfonyl group on piperazine with a triazolethio substituent. Impact: The chlorine on the sulfonyl phenyl may enhance stability through steric hindrance .

Molecular Weight and Polarity

  • The target compound’s molecular weight (450.0 ) is lower than analogs like 7n (520.1) due to the absence of a tetrazole ring .

Q & A

Q. Characterization methods :

  • NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry of substituents .
  • Mass spectrometry (MS) for molecular weight validation .
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .

Basic: What spectroscopic techniques are critical for confirming the molecular structure of this compound?

Answer:
A combination of techniques is essential:

  • ¹H/¹³C NMR : Identifies proton environments (e.g., piperazine CH₂ groups at δ ~2.5–3.5 ppm) and confirms aromatic substitution patterns .
  • FT-IR : Detects carbonyl stretches (~1650–1700 cm⁻¹) and sulfonyl S=O vibrations (~1150–1250 cm⁻¹) .
  • High-resolution MS (HRMS) : Validates molecular formula and detects isotopic patterns (e.g., chlorine’s M+2 peak) .
  • HPLC-PDA : Monitors purity (>95%) and identifies byproducts during synthesis .

Advanced: How can researchers optimize reaction yields amid conflicting reports on catalytic efficiency?

Answer:
Conflicting catalytic data may arise from solvent polarity, temperature, or reagent purity. Optimization strategies include:

  • Design of Experiments (DoE) : Systematic variation of parameters (e.g., solvent: DMF vs. THF, catalyst loading) to identify optimal conditions .
  • Computational modeling : DFT calculations to predict transition-state energetics and guide catalyst selection (e.g., Pd vs. Cu catalysts for coupling steps) .
  • In situ monitoring : Use of ReactIR or HPLC to track intermediate formation and adjust reaction timelines .

Advanced: What methodologies resolve contradictions in reported biological activity across assays?

Answer:
Discrepancies may stem from assay conditions (e.g., cell lines, concentrations) or off-target effects. Recommended approaches:

  • Dose-response profiling : Establish EC₅₀/IC₅₀ curves in multiple cell lines (e.g., HEK293 vs. HeLa) to assess selectivity .
  • Target engagement assays : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct binding to hypothesized targets (e.g., kinase domains) .
  • Metabolomic profiling : Identify metabolites that may interfere with activity (e.g., CYP450-mediated modifications) .

Advanced: How to design SAR studies to identify critical pharmacophores in this compound?

Answer:
Structure-activity relationship (SAR) studies require systematic modifications:

  • Core scaffold variations : Replace benzo[d]thiazole with benzimidazole or triazole to assess ring size/electronic effects .
  • Substituent scanning : Introduce electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the 4-methylsulfonylphenyl moiety to probe receptor interactions .
  • Docking simulations : Molecular dynamics (e.g., AutoDock Vina) to predict binding poses with targets like serotonin receptors or COX enzymes .
  • In vitro validation : Test analogs in functional assays (e.g., cAMP inhibition for GPCR targets) .

Advanced: What strategies mitigate stability issues during long-term storage of this compound?

Answer:
Degradation (e.g., hydrolysis of sulfonyl groups) can be addressed via:

  • Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent oxidation .
  • Excipient screening : Add stabilizers (e.g., trehalose) to aqueous formulations .
  • Forced degradation studies : Expose to stress conditions (pH 3–9, 40°C) and monitor via UPLC-MS to identify degradation pathways .

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